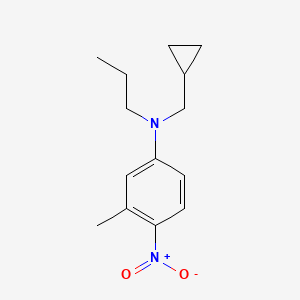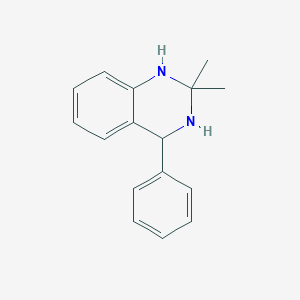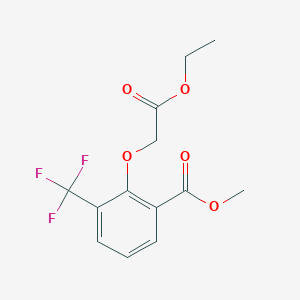![molecular formula C8H10N6 B13888794 [5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine is a heterocyclic compound that features both imidazole and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine typically involves the reaction of 1-methylimidazole with pyridazine derivatives under controlled conditions. The reaction often requires the use of hydrazine hydrate as a reagent and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
[5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines.
科学的研究の応用
Chemistry
In chemistry, [5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry .
Medicine
Medicinally, [5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine and its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of [5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
What sets [5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine apart is its combination of imidazole and pyridazine rings, which provides a unique set of chemical properties. This dual-ring structure allows for versatile reactivity and the potential for creating a wide range of derivatives with diverse applications .
特性
分子式 |
C8H10N6 |
|---|---|
分子量 |
190.21 g/mol |
IUPAC名 |
[5-(1-methylimidazol-2-yl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C8H10N6/c1-14-3-2-10-8(14)6-4-7(12-9)13-11-5-6/h2-5H,9H2,1H3,(H,12,13) |
InChIキー |
GKPAFDIDHDRAFX-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=CC(=NN=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



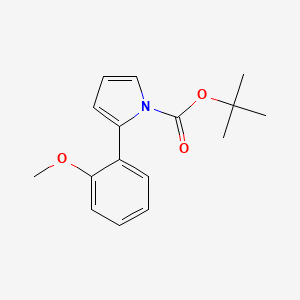
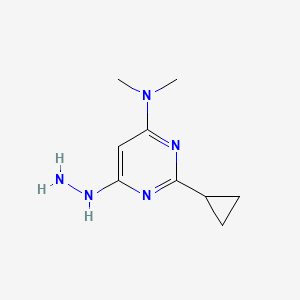
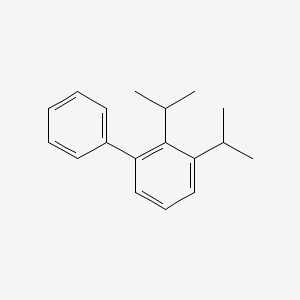
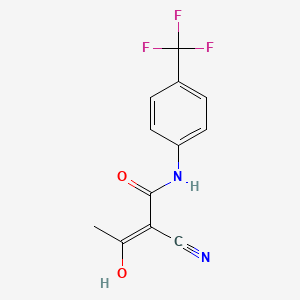
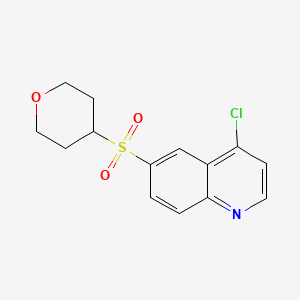

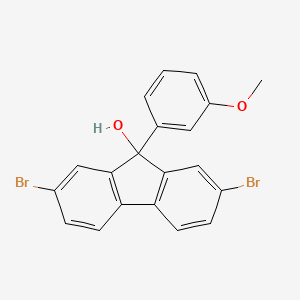
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
